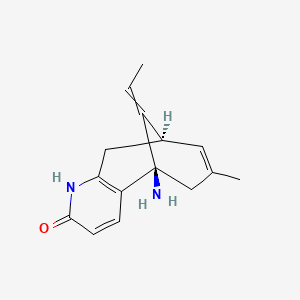

Fordine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,9R)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-3-11-10-6-9(2)8-15(11,16)12-4-5-14(18)17-13(12)7-10/h3-6,10H,7-8,16H2,1-2H3,(H,17,18)/t10-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJBHWIHUMBLCN-ZUZCIYMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2CC3=C(C1(CC(=C2)C)N)C=CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC=C1[C@@H]2CC3=C([C@]1(CC(=C2)C)N)C=CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102518-79-6, 120786-18-7 | |

| Record name | 5,9-Methanocycloocta[b]pyridin-2(1H)-one, 5-amino-11-ethylidene-5,6,9,10-tetrahydro-7-methyl-, (5R,9R,11E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (�±)-Huperzine A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Preclinical Candidate for the Treatment of Visceral Leishmaniasis

An In-Depth Technical Guide to GSK3186899 (DNDI-6899)

Audience: Researchers, scientists, and drug development professionals.

Introduction

GSK3186899, also known as DDD853651 and subsequently DNDI-6899, is a preclinical development candidate for the treatment of visceral leishmaniasis (VL).[1][2] This devastating disease, caused by protozoan parasites of the Leishmania genus, is fatal if left untreated.[2][3][4] Current therapeutic options for VL are hampered by issues such as toxicity, variable efficacy, and the emergence of resistance, creating a significant unmet medical need for novel treatments.[1][2][3][4] GSK3186899 emerged from a phenotypic screening campaign against Leishmania donovani, the primary causative agent of VL.[1][2] The compound was developed through a collaboration between GlaxoSmithKline (GSK) and the Drug Discovery Unit at the University of Dundee.[5]

Mechanism of Action

GSK3186899 acts as an inhibitor of the Leishmania donovani cdc-2-related kinase 12 (CRK12).[6][7] This kinase is understood to be involved in the regulation of transcription and cell division within the parasite.[8] The identification of CRK12 as the target was achieved through a combination of chemical proteomics and genetic approaches.[8] This novel mechanism of action, targeting a key regulatory enzyme in the parasite, presents a promising avenue for overcoming resistance to existing therapies.

Signaling Pathway Diagram

Caption: Mechanism of action of GSK3186899 in Leishmania donovani.

Preclinical Efficacy

GSK3186899 has demonstrated significant activity against Leishmania donovani in both in vitro and in vivo models.

In Vitro Activity

The compound shows potent activity in intra-macrophage assays, which are considered highly relevant to the disease pathology as the amastigote stage of the parasite resides within host macrophages.

| Assay Type | Cell Line | Target Organism | Parameter | Value | Reference |

| Intra-macrophage assay | THP-1 | L. donovani amastigotes | EC50 | 1.4 µM | [6] |

| Cytotoxicity | HepG2 | Human | - | - | [1] |

In Vivo Efficacy

In a mouse model of visceral leishmaniasis, GSK3186899 demonstrated efficacy comparable to the current oral standard of care, miltefosine.[6]

| Animal Model | Dosing Regimen | Duration | Reduction in Parasite Load | Comparison | Reference |

| Balb/c mice | 25 mg/kg, oral, twice daily | 10 days | 99% | Comparable to miltefosine | [6] |

Pharmacokinetics and Safety Profile

The development of GSK3186899 focused on optimizing its pharmacokinetic properties to achieve a balance between metabolic stability and solubility.[1][2] While detailed pharmacokinetic parameters from preclinical studies are not fully disclosed in the provided literature, the compound was advanced as a preclinical candidate based on a favorable profile.[9]

Non-Good Laboratory Practice (GLP) preclinical safety assessments, including cardiovascular and genotoxicity studies, did not reveal any significant issues that would impede further development, suggesting a suitable therapeutic window.[6]

Clinical Development

GSK3186899 was nominated as a clinical candidate in 2018.[5] A Phase I single ascending dose study in healthy volunteers was successfully completed in 2019.[5] In 2021, GSK discontinued its development efforts, and the Drugs for Neglected Diseases initiative (DNDi) assumed responsibility for the compound's progression.[5] DNDi has prioritized its development due to its unique mechanism of action.[5] A Phase I multiple ascending dose study, including an assessment of food effect, is anticipated to commence in early 2025.[5]

Clinical Development Timeline

Caption: Clinical development timeline for GSK3186899 (DNDI-6899).

Experimental Protocols

Intra-macrophage Leishmania donovani Activity Assay

This assay is crucial for determining the efficacy of compounds against the clinically relevant amastigote stage of the parasite.

-

Cell Culture: Human monocytic THP-1 cells are cultured and differentiated into macrophages.

-

Infection: The differentiated THP-1 cells are infected with Leishmania donovani amastigotes.

-

Compound Treatment: A dilution series of the test compound (GSK3186899) is added to the infected cells.

-

Incubation: The treated, infected cells are incubated for a defined period to allow for compound action and parasite proliferation.

-

Assessment: The parasite load in the macrophages is quantified, typically using high-content imaging or other methods, to determine the extent of parasite inhibition.

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated from the dose-response curve.

In Vivo Mouse Efficacy Model for Visceral Leishmaniasis

This model assesses the therapeutic potential of a compound in a living organism.

-

Animal Model: Female Balb/c mice are used for this model.

-

Infection: Mice are infected with Leishmania donovani amastigotes. The infection is allowed to establish for a period, typically 7 days.[1]

-

Treatment Groups: The infected mice are randomized into treatment groups, including a vehicle control group, a positive control group (e.g., miltefosine), and groups receiving different doses of the test compound (GSK3186899).

-

Dosing: The compound is administered orally according to the specified regimen (e.g., 25 mg/kg, twice daily for 10 days).

-

Endpoint: At the end of the treatment period, the mice are euthanized, and the parasite burden in the liver is quantified. This is often expressed as Leishman-Donovan Units (LDU).

-

Data Analysis: The percentage suppression of the parasite load in the treated groups is calculated relative to the vehicle control group.

Experimental Workflow for In Vivo Efficacy

Caption: Workflow for the in vivo mouse efficacy model of visceral leishmaniasis.

Conclusion

GSK3186899 is a promising preclinical candidate for the treatment of visceral leishmaniasis with a novel mechanism of action targeting the parasite's CRK12. It has demonstrated potent in vitro and in vivo efficacy, coupled with a favorable preclinical safety profile. The continued development of this compound by DNDi represents a significant step forward in the search for new, effective, and safe treatments for this neglected tropical disease. The upcoming Phase I multiple ascending dose study will be a critical milestone in its clinical evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - WCAIR [wcair.dundee.ac.uk]

- 4. Collection - Identification of GSK3186899/DDD853651 as a Preclinical Development Candidate for the Treatment of Visceral Leishmaniasis - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 5. DNDI-6899 (GSK899/DDD853651) | DNDi [dndi.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Osimertinib (AZD9291): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Abstract

Osimertinib (trade name Tagrisso) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has revolutionized the treatment of non-small cell lung cancer (NSCLC).[1][2][3] It was specifically designed to target both EGFR-sensitizing mutations and the T790M resistance mutation, which commonly arises after treatment with first- or second-generation EGFR TKIs.[3][4][5] This technical guide provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key experimental data related to Osimertinib, intended for researchers, scientists, and professionals in drug development.

Introduction: The Challenge of EGFR-Mutant NSCLC

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide. A subset of NSCLC patients harbors activating mutations in the EGFR gene, such as exon 19 deletions or the L858R point mutation.[4][6] These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell growth and proliferation.[1] While first and second-generation EGFR TKIs like gefitinib and erlotinib were initially effective, most patients develop resistance, with approximately 50-60% of cases attributed to the acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[3][5][7] The T790M mutation sterically hinders the binding of these earlier-generation inhibitors to the ATP-binding site of the EGFR kinase domain.[3] This created a critical need for third-generation TKIs that could effectively inhibit the T790M mutant form of EGFR while sparing the wild-type (WT) version to minimize toxicity.[4]

Discovery and Development of Osimertinib

The drug discovery program for Osimertinib, then known as AZD9291, was initiated by AstraZeneca in May 2009.[4] The core strategy was a structure-driven design to identify a potent and selective inhibitor of the T790M mutant EGFR.[2][4] Researchers aimed to exploit the structural differences between the T790M mutant and WT EGFR, particularly the replacement of a threonine with a more hydrophobic methionine residue at the gatekeeper position.[4] This led to the development of a pyrimidine-based scaffold that could form a covalent bond with the Cys797 residue in the ATP-binding site of EGFR.[1][3] This irreversible binding mechanism contributes to its high potency and prolonged duration of action.[8]

The focused design strategy proved highly successful, leading to the identification of the clinical candidate in under three years.[4] Osimertinib received breakthrough therapy designation from the U.S. FDA in April 2014 and was granted accelerated approval in November 2015 for the treatment of patients with metastatic EGFR T790M mutation-positive NSCLC who have progressed on or after prior EGFR TKI therapy.[2][7]

Chemical Synthesis

The synthesis of Osimertinib involves a multi-step process. Several synthetic routes have been published, with a common strategy involving the construction of the core aminopyrimidine structure followed by the addition of the indole and acrylamide moieties. A convergent synthesis approach is often employed for efficiency.[9][10]

A representative synthetic scheme involves the coupling of a substituted pyrimidine with a protected aniline derivative, followed by deprotection and subsequent acylation to install the critical acryloyl group. The final steps often involve the introduction of the N,N-dimethyl ethylenediamine side chain.[9][10] Researchers have focused on optimizing this process to improve yield, reduce steps, and use more environmentally friendly reagents.[10][11]

Mechanism of Action

Osimertinib is a highly selective, irreversible inhibitor of EGFR kinase activity.[3] Its mechanism of action is centered on its ability to covalently bind to the cysteine-797 residue within the ATP-binding pocket of mutant EGFR.[1] This irreversible binding effectively blocks ATP from accessing the kinase domain, thereby inhibiting autophosphorylation and shutting down downstream pro-survival signaling pathways.[1]

The key signaling cascades inhibited by Osimertinib include:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: Crucial for cell division and differentiation.[1]

-

PI3K/AKT/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[1]

A significant advantage of Osimertinib is its selectivity for mutant EGFR (including T790M, L858R, and exon 19 deletions) over wild-type EGFR.[1][7] This selectivity profile results in a more favorable therapeutic window, reducing the incidence of severe side effects like rash and diarrhea that are commonly associated with the inhibition of wild-type EGFR in healthy tissues.[1][6] Furthermore, Osimertinib effectively penetrates the blood-brain barrier, making it a valuable agent for treating central nervous system (CNS) metastases.[1][6]

Quantitative Preclinical and Clinical Data

The efficacy of Osimertinib has been extensively documented in both preclinical and clinical studies. Its high potency against clinically relevant EGFR mutations is a key characteristic.

Table 1: In Vitro Inhibitory Activity of Osimertinib

| Target | IC50 (nM) | Assay Type |

|---|---|---|

| EGFR (L858R/T790M) | 11.7 | Cell-based |

| EGFR (Exon 19 del) | ~13 | Kinase Assay |

| EGFR (WT) | >1000 | Cell-based |

Data compiled from representative studies. Actual values may vary based on assay conditions.[12]

Clinical trials have demonstrated the superior efficacy of Osimertinib in various settings for EGFR-mutant NSCLC.

Table 2: Summary of Key Clinical Trial Data

| Trial Name | Setting | Comparison | Primary Endpoint | Result |

|---|---|---|---|---|

| AURA3 | 2nd-line, T790M+ | Osimertinib vs. Platinum-Pemetrexed Chemotherapy | Progression-Free Survival (PFS) | 10.1 months vs. 4.4 months (HR 0.30) |

| FLAURA | 1st-line | Osimertinib vs. 1st-Gen EGFR TKI (Erlotinib/Gefitinib) | Progression-Free Survival (PFS) | 18.9 months vs. 10.2 months (HR 0.46) |

| ADAURA | Adjuvant (Post-Surgery) | Osimertinib vs. Placebo | Disease-Free Survival (DFS) | HR 0.20; 88% 5-year overall survival vs. 78% |

| FLAURA2 | 1st-line | Osimertinib + Chemo vs. Osimertinib alone | Progression-Free Survival (PFS) | 25.5 months vs. 16.7 months (HR 0.62) |

HR = Hazard Ratio. Data is for illustrative purposes and represents key findings from major trials.[13][14]

Key Experimental Protocols

The characterization of kinase inhibitors like Osimertinib relies on robust biochemical and cell-based assays.

EGFR Kinase Assay (Luminescent)

This protocol is designed to measure the direct enzymatic activity of EGFR and the inhibitory potential of compounds like Osimertinib. It is based on quantifying the amount of ADP produced during the kinase reaction.[15]

Materials:

-

Recombinant EGFR enzyme (e.g., T790M/L858R mutant)

-

Kinase assay buffer (e.g., 20 mM HEPES, 10 mM MnCl₂, 1 mM DTT)[16]

-

Peptide substrate (e.g., Y12-Sox conjugated peptide)[17]

-

ATP solution

-

Osimertinib (or test compound) serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well or 384-well white microtiter plates[17]

-

Luminometer plate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of Osimertinib in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%). Prepare a master mix containing the peptide substrate and ATP in the kinase buffer.[15]

-

Compound Addition: Add 5 µL of the diluted Osimertinib or vehicle control to the wells of the microplate.

-

Kinase Reaction: Initiate the reaction by adding 10 µL of the diluted EGFR enzyme to each well, followed by 10 µL of the substrate/ATP master mix. The total volume is typically 25-50 µL.[15]

-

Incubation: Cover the plate and incubate at 30°C or room temperature for 60 minutes.[15][17]

-

ADP Detection:

-

Add an equal volume (e.g., 25 µL) of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.[15]

-

Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes.[15][18]

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Subtract background luminescence (no enzyme control). Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data using a variable slope model to determine the IC50 value.[17]

Conclusion

Osimertinib represents a landmark achievement in structure-based drug design and personalized medicine for NSCLC. Its high potency and selectivity against clinically relevant EGFR mutations, including the formidable T790M resistance mutation, have significantly improved patient outcomes.[7][19] The continued study of its synthesis, mechanism, and clinical application, along with the investigation of emerging resistance mechanisms (such as C797S mutations), will be crucial for the next wave of therapeutic innovations in lung cancer.[3][5]

References

- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 2. Osimertinib - Wikipedia [en.wikipedia.org]

- 3. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. youtube.com [youtube.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 9. medkoo.com [medkoo.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Identification of optimal dosing schedules of dacomitinib and osimertinib for a phase I/II trial in advanced EGFR-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Osimertinib Improves Survival in Lung Cancer - NCI [cancer.gov]

- 14. oncologynewscentral.com [oncologynewscentral.com]

- 15. benchchem.com [benchchem.com]

- 16. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. benchchem.com [benchchem.com]

- 19. Osimertinib for Patients With Non–Small-Cell Lung Cancer Harboring Uncommon EGFR Mutations: A Multicenter, Open-Label, Phase II Trial (KCSG-LU15-09) - PMC [pmc.ncbi.nlm.nih.gov]

Sotorasib: A Deep Dive into the Mechanism of a First-in-Class KRAS G12C Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Sotorasib (formerly AMG 510), a pioneering covalent inhibitor of the KRAS G12C mutation. This document synthesizes preclinical and clinical data to offer a comprehensive resource on its molecular interactions, cellular effects, and clinical pharmacology.

Core Mechanism of Action: Irreversible Inactivation of KRAS G12C

Sotorasib represents a landmark achievement in targeting what was once considered an "undruggable" oncogene. Its mechanism is highly specific, targeting the cysteine residue introduced by the G12C mutation in the KRAS protein.

The KRAS protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the intrinsic GTP hydrolysis activity of KRAS, leading to a constitutively active state that drives oncogenic signaling.

Sotorasib functions by covalently and irreversibly binding to the thiol group of the cysteine at position 12 of the KRAS G12C mutant protein.[1] This binding occurs specifically when KRAS G12C is in its inactive, GDP-bound conformation. By forming this covalent bond, Sotorasib locks the KRAS G12C protein in an inactive state, preventing the exchange of GDP for GTP and thereby blocking downstream signaling. This targeted approach ensures high specificity for the mutant protein, minimizing off-target effects on wild-type KRAS.

Quantitative Data Summary

The following tables summarize key quantitative data for Sotorasib from preclinical and clinical studies.

Table 1: In Vitro Cellular Activity of Sotorasib

| Cell Line | Cancer Type | IC50 (nM) |

| MIA PaCa-2 | Pancreatic | 9 |

| NCI-H358 | Non-Small Cell Lung | 6 |

(Data sourced from preclinical studies)

Table 2: Clinical Efficacy of Sotorasib (CodeBreaK 100 & 200 Trials - Advanced NSCLC)

| Parameter | Value | Trial |

| Objective Response Rate (ORR) | 32.7% | CodeBreaK 200 (960 mg)[2] |

| Disease Control Rate (DCR) | 86.5% | CodeBreaK 200 (960 mg)[2] |

| Median Progression-Free Survival (PFS) | 5.6 months | CodeBreaK 200[3] |

| Median Overall Survival (OS) | 13.0 months | CodeBreaK 200 (960 mg)[2] |

Table 3: Human Pharmacokinetic Parameters of Sotorasib (960 mg once daily)

| Parameter | Value |

| Tmax (median) | 2.0 hours[4] |

| Cmax (mean) | 7500 ng/mL[4] |

| AUC0-24h | Numerically higher at 960mg vs 240mg[2] |

| Half-life (mean) | 5.5 hours[4] |

Signaling Pathways and Visualizations

Sotorasib's inhibition of KRAS G12C profoundly impacts downstream signaling pathways critical for tumor growth and survival, primarily the MAPK and PI3K-AKT-mTOR pathways.

KRAS G12C Signaling Pathway

Upstream signals from receptor tyrosine kinases (RTKs) like EGFR, activated by growth factors, lead to the recruitment of guanine nucleotide exchange factors (GEFs) such as SOS1.[5] SOS1 facilitates the exchange of GDP for GTP on KRAS, activating it. Activated KRAS then engages downstream effector proteins, including RAF kinases (initiating the MAPK cascade) and PI3K (activating the PI3K-AKT-mTOR pathway).[6][7] Sotorasib's action of locking KRAS G12C in an inactive state blocks these cascades.

Caption: Sotorasib covalently binds to and inactivates KRAS G12C-GDP.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of Sotorasib.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Nucleotide Exchange Assay

This biochemical assay is a primary method for determining the potency of inhibitors in blocking the exchange of GDP for GTP, a critical step in KRAS activation.

Principle: The assay measures the binding of a fluorescently labeled GTP analog to KRAS G12C. Inhibition of this binding by a compound results in a decrease in the FRET signal.[8]

Protocol Outline:

-

Recombinant His-tagged KRAS G12C protein is incubated with varying concentrations of Sotorasib.

-

A fluorescently labeled, non-hydrolyzable GTP analog (e.g., BODIPY-GTP) and a FRET donor-labeled anti-His antibody are added.[8]

-

The guanine nucleotide exchange factor (GEF), SOS1, is introduced to catalyze nucleotide exchange.[8][9]

-

The reaction is allowed to reach equilibrium.

-

The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.[8]

In Vitro Cell Viability (MTT) Assay

This assay assesses the dose-dependent effect of an inhibitor on cancer cell proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Outline:

-

KRAS G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H358) are seeded in 96-well plates and allowed to adhere overnight.

-

Sotorasib is serially diluted to a range of concentrations and added to the cells.

-

Cells are incubated with the compound for a specified period (e.g., 72 hours).

-

MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

-

A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the control (vehicle-treated) cells, and IC50 values are determined.

In Vivo Tumor Xenograft Model

This protocol is used to evaluate the anti-tumor efficacy of Sotorasib in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of the drug on tumor growth is then monitored over time.

Protocol Outline:

-

Cell Implantation: A suspension of MIA PaCa-2 human pancreatic cancer cells is subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.

-

Drug Administration: Sotorasib is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

-

Data Analysis: Tumor growth curves are plotted for both treatment and control groups to assess the efficacy of Sotorasib in inhibiting tumor growth.

Preclinical to Clinical Development Workflow

The development of a targeted therapy like Sotorasib follows a structured workflow from initial discovery to clinical application.

Caption: Workflow for targeted oncology drug development.

References

- 1. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. Case Report: Case series: association between blood concentration and side effects of sotorasib - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population Pharmacokinetics of Sotorasib in Healthy Subjects and Advanced Solid Tumor Patients Harboring a KRASG12C Mutation from Phase 1 and Phase 2 Studies | CoLab [colab.ws]

- 5. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Clinical Impact of Hepatic Impairment on the Pharmacokinetics of Sotorasib and Its Major Metabolites: Implications for Dose Adjustment - PubMed [pubmed.ncbi.nlm.nih.gov]

Rapamycin's Biological Pathway: A Technical Guide to mTOR Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biological pathway of Rapamycin, a macrolide compound renowned for its potent and specific inhibition of the mechanistic Target of Rapamycin (mTOR). This document details the molecular interactions, signaling cascades, and cellular consequences of Rapamycin action, presenting quantitative data, experimental methodologies, and visual pathway representations to support advanced research and drug development.

Core Mechanism of Action: Allosteric Inhibition of mTORC1

Rapamycin's primary mechanism of action involves the allosteric inhibition of mTOR Complex 1 (mTORC1).[1][2] This process is initiated by the formation of a high-affinity complex between Rapamycin and the intracellular immunophilin FK506-binding protein 12 (FKBP12).[3][4] This Rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of the mTOR protein, a core component of mTORC1.[1][4] This ternary complex formation does not directly obstruct the catalytic kinase domain of mTOR but rather interferes with the interaction between mTOR and its substrates, effectively inhibiting mTORC1 signaling. While mTORC1 is highly sensitive to Rapamycin, mTOR Complex 2 (mTORC2) is generally considered less sensitive to acute Rapamycin treatment.[1][5]

The mTOR Signaling Network

The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from various upstream stimuli such as growth factors, nutrients (particularly amino acids), and cellular energy status.

Upstream Regulation

Activation of the mTOR pathway is often initiated by growth factors binding to receptor tyrosine kinases, which triggers the PI3K-Akt signaling cascade. Akt can then phosphorylate and inhibit the tuberous sclerosis complex (TSC), a key negative regulator of mTORC1. This inhibition of TSC allows the small GTPase Rheb to accumulate in a GTP-bound state and activate mTORC1.

Downstream Effectors of mTORC1

Once active, mTORC1 phosphorylates a range of downstream targets to promote anabolic processes and inhibit catabolism. The two most well-characterized substrates of mTORC1 are:

-

p70 S6 Kinase 1 (S6K1): Phosphorylation of S6K1 by mTORC1 leads to its activation. Activated S6K1 then phosphorylates several targets, including the ribosomal protein S6, which enhances the translation of specific mRNAs, thereby promoting protein synthesis and cell growth.

-

eIF4E-binding protein 1 (4E-BP1): In its hypophosphorylated state, 4E-BP1 binds to the eukaryotic translation initiation factor 4E (eIF4E), preventing the formation of the eIF4F complex and thus inhibiting cap-dependent translation. mTORC1-mediated hyperphosphorylation of 4E-BP1 causes its dissociation from eIF4E, allowing for the initiation of translation.[6]

By inhibiting mTORC1, Rapamycin effectively blocks these downstream events, leading to a reduction in protein synthesis, cell cycle arrest, and the induction of autophagy.

Quantitative Data

The following tables summarize key quantitative data related to Rapamycin's interaction with its targets and its effects on cellular processes.

| Interaction | Dissociation Constant (Kd) | Method | Reference |

| Rapamycin - FKBP12 | ~0.2 nM | Multiple | [3][4] |

| FKBP12-Rapamycin Complex - FRB Domain (mTOR) | ~12 nM | Surface Plasmon Resonance | [4][7] |

| Rapamycin - FRB Domain (mTOR) (without FKBP12) | ~26 µM | Fluorescence Polarization | [4][7] |

| Parameter | Cell Line | IC50 Value | Reference |

| mTORC1 Inhibition (S6K1 phosphorylation) | MCF7 | ~0.5 nM | [5] |

| mTORC1 Inhibition (S6K1 phosphorylation) | MDA-MB-231 | ~20 nM | [5] |

| Cell Proliferation Inhibition | MCF7 | ~20 nM | [5] |

| Cell Proliferation Inhibition | MDA-MB-231 | ~10 µM | [5] |

| Cell Proliferation Inhibition | Neuroblastoma (SK-N-SH, SH-SY5Y) | ~20 µM | [8] |

| Cell Proliferation Inhibition | Oral Cancer (Ca9-22) | ~20 µM | [9] |

| Cell Viability Reduction (Hypoxia) | HeLa | 100-400 nM | [10] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of the Rapamycin and mTOR pathway are provided below.

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol is for the detection of phosphorylated proteins such as p-mTOR, p-S6K1, and p-4E-BP1.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine protein concentration using a BCA or Bradford protein assay.

-

-

Sample Preparation:

-

Mix protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

-

Gel Electrophoresis:

-

Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel at 100-150V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-phospho-S6K1 (Thr389), anti-phospho-4E-BP1 (Thr37/46)) overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash the membrane with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Analysis:

In Vitro mTORC1 Kinase Assay

This assay measures the kinase activity of immunoprecipitated mTORC1.

-

Immunoprecipitation of mTORC1:

-

Lyse cells in a CHAPS-based lysis buffer.

-

Incubate the lysate with an anti-Raptor antibody to specifically immunoprecipitate mTORC1.

-

Capture the antibody-protein complexes with Protein A/G agarose beads.

-

-

Kinase Reaction:

-

Wash the immunoprecipitates with kinase wash buffer.

-

Resuspend the beads in a kinase assay buffer containing a substrate (e.g., recombinant 4E-BP1 or a peptide substrate) and ATP.

-

Incubate at 30-37°C for 20-30 minutes.

-

-

Termination and Analysis:

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of Rapamycin or a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

-

MTT Addition:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

Visualizations

The following diagrams illustrate the Rapamycin signaling pathway and a typical experimental workflow.

Caption: Rapamycin-mTORC1 Signaling Pathway.

Caption: Western Blot Workflow for Phospho-Proteins.

References

- 1. mTOR inhibitors in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Rapamycin recruits SIRT2 for FKBP12 deacetylation during mTOR activity modulation in innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hierarchical phosphorylation of the translation inhibitor 4E-BP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. portlandpress.com [portlandpress.com]

- 9. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 10. dovepress.com [dovepress.com]

- 11. benchchem.com [benchchem.com]

- 12. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 13. licorbio.com [licorbio.com]

- 14. In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research on PF-07321332 (Nirmatrelvir): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-07321332, known as nirmatrelvir, is an orally bioavailable antiviral agent developed by Pfizer.[1][2] It is a potent and selective inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3-chymotrypsin-like protease (3CLpro).[1][3] This enzyme is critical for viral replication, making it a prime therapeutic target.[1][4] Nirmatrelvir is the active component in the combination therapy PAXLOVID™, where it is co-administered with ritonavir.[3] Ritonavir, a potent CYP3A4 inhibitor, serves as a pharmacokinetic enhancer by slowing the metabolism of nirmatrelvir, thereby maintaining effective plasma concentrations.[3][5][6][7] This guide provides a technical overview of the preliminary research on PF-07321332, focusing on its mechanism of action, preclinical and clinical data, and key experimental protocols.

Mechanism of Action

The SARS-CoV-2 virus replicates by translating its RNA into large polyproteins, which must be cleaved into individual non-structural proteins (NSPs) to form a functional replication complex.[1] The main protease, Mpro (or 3CLpro), is responsible for the majority of these cleavage events at 11 distinct sites.[1]

PF-07321332 (nirmatrelvir) is a peptidomimetic covalent inhibitor designed to specifically target the Mpro active site.[2] The inhibitor's warhead forms a covalent bond with the catalytic cysteine residue (Cys145) within the Mpro active site.[2][8] This interaction disrupts the catalytic dyad (Cys145-His41), which is essential for the enzyme's proteolytic activity.[9] By blocking Mpro, nirmatrelvir prevents the processing of the viral polyproteins, thereby halting viral replication and proliferation.[1][2] The high degree of conservation of the Mpro sequence across coronaviruses suggests that nirmatrelvir may have broad-spectrum activity.[1][10]

Caption: SARS-CoV-2 replication and the inhibitory action of PF-07321332 on the main protease (Mpro).

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity

The following table summarizes the in vitro potency of nirmatrelvir against the SARS-CoV-2 main protease and its antiviral activity in cell-based assays.

| Parameter | Value | Target/System | Reference |

| Ki | ~1 nM | SARS-CoV-2 Mpro (Omicron & WA1) | [11] |

| Ki | 3.11 nM | SARS-CoV-2 Mpro | [4] |

| IC50 | 16 nM | SARS-CoV-2 Mpro | [4] |

| IC50 | 50 ± 5 nM | Wild-type SARS-CoV-2 Mpro | [12] |

| IC50 | 185 nM | VSV-G-3CLpro-L replication | [8] |

| EC50 | 74.5 nM | Antiviral Activity | [4] |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Ki: Inhibition constant.

Table 2: Clinical Pharmacokinetics (PK) of Nirmatrelvir with Ritonavir

Pharmacokinetic parameters were assessed in patients with mild-to-moderate COVID-19 following multiple doses.

| PK Parameter | Value (Geometric Mean) | Dosing Regimen | Reference |

| Cmax (Day 5) | 3.43 µg/mL | 300 mg Nirmatrelvir / 100 mg Ritonavir | [3][6][7] |

| Tmax (Day 5) | ~3 hours | 300 mg Nirmatrelvir / 100 mg Ritonavir | [3][6][7] |

| Trough Conc. (Day 5) | 1.57 µg/mL | 300 mg Nirmatrelvir / 100 mg Ritonavir | [3][6][7] |

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax.

Table 3: Clinical Efficacy (EPIC-HR Trial)

The EPIC-HR trial evaluated the efficacy of PAXLOVID™ (nirmatrelvir/ritonavir) in non-hospitalized, high-risk adult patients with COVID-19.

| Endpoint | Treatment within 3 Days of Symptom Onset | Treatment within 5 Days of Symptom Onset | Reference |

| Relative Risk Reduction (Hospitalization or Death) | 89% | 88% | [13] |

| Events (PAXLOVID™ Arm) | 0.7% hospitalized, 0 deaths | Not specified | [13] |

| Events (Placebo Arm) | 6.5% hospitalized or died | Not specified | [14] |

Experimental Protocols

Mpro Inhibition FRET Assay Protocol

A common method to determine the inhibitory potency of compounds like nirmatrelvir is a Fluorescence Resonance Energy Transfer (FRET) assay.[15] This assay measures the cleavage of a synthetic peptide substrate that contains a fluorophore and a quencher. Cleavage by Mpro separates the pair, resulting in a measurable increase in fluorescence.

1. Reagent Preparation:

-

Assay Buffer: Prepare a buffer solution (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3). Add DTT fresh before use.

-

Mpro Enzyme: Dilute recombinant SARS-CoV-2 Mpro to a 2X working concentration (e.g., 40 nM) in assay buffer.

-

FRET Substrate: Dilute a specific Mpro FRET peptide substrate to a 2X working concentration (e.g., 20 µM) in assay buffer.

-

Inhibitor (PF-07321332): Prepare a 10 mM stock solution in 100% DMSO. Perform a serial dilution in assay buffer to obtain a range of concentrations for IC50 determination.

2. Assay Procedure:

-

Add 50 µL of each inhibitor dilution to the wells of a black, 384-well microplate.

-

Include control wells:

-

Negative Control (0% inhibition): 50 µL of assay buffer with DMSO.

-

Positive Control (100% inhibition): 50 µL of a known potent Mpro inhibitor or buffer without enzyme.

-

-

Add 25 µL of the 2X Mpro working solution to all wells (except blanks).

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the 2X FRET substrate working solution to all wells. Final volume will be 100 µL.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the appropriate excitation/emission wavelengths for the FRET pair.[15]

3. Data Analysis:

-

Calculate the initial reaction rates (slopes) from the linear portion of the fluorescence-time curve for each well.

-

Normalize the rates based on the positive and negative controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for determining the IC50 of an Mpro inhibitor using a FRET-based assay.

Conclusion

Preliminary research has established PF-07321332 (nirmatrelvir) as a potent and specific inhibitor of the SARS-CoV-2 main protease.[3] Its mechanism of action, which involves the covalent inhibition of a highly conserved viral enzyme, provides a robust barrier to viral replication.[2][8] When pharmacokinetically enhanced with ritonavir, nirmatrelvir has demonstrated significant clinical efficacy in reducing hospitalization and death in high-risk patients with COVID-19.[13] The data summarized herein underscore the success of its rational drug design and its critical role as an oral antiviral therapeutic.

References

- 1. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in SARS-CoV-2 Main Protease Inhibitors: From Nirmatrelvir to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Oral Nirmatrelvir/Ritonavir, a Protease Inhibitor for Treatment of COVID‐19, in Subjects With Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Comprehensive Review of the Clinical Pharmacokinetics, Pharmacodynamics, and Drug Interactions of Nirmatrelvir/Ritonavir – ScienceOpen [scienceopen.com]

- 8. SARS-CoV-2 3CLpro mutations selected in a VSV-based system confer resistance to nirmatrelvir, ensitrelvir, and GC376 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Binding Mechanism of PF-07321332 SARS-CoV-2 Protease Inhibitor through Molecular Dynamics and Binding Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antiviral activity of PF-07321332_Chemicalbook [chemicalbook.com]

- 11. Pfizer Shares In Vitro Efficacy of Novel COVID-19 Oral Treatment Against Omicron Variant | Pfizer [pfizer.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. pfizer.com [pfizer.com]

- 14. pfizermedical.com [pfizermedical.com]

- 15. benchchem.com [benchchem.com]

Methodological & Application

e.g., Applications of [Correct Compound Name] in neuroscience research

Issued for: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound originally discovered as an antifungal agent. It has since become a pivotal tool in biomedical research due to its specific inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase.[1][2] The mTOR pathway is a central regulator of cell growth, proliferation, metabolism, and survival, integrating signals from nutrients, growth factors, and cellular energy levels.[3][4] Rapamycin functions by forming a complex with the intracellular protein FKBP12, which then binds to and allosterically inhibits mTOR Complex 1 (mTORC1).[2][5] This inhibition leads to downstream effects such as the suppression of protein synthesis and the induction of autophagy, a cellular recycling process.[6][7] In neuroscience, these actions make Rapamycin an invaluable agent for studying and potentially treating a range of neurodegenerative disorders characterized by protein misfolding and aggregation, including Alzheimer's, Parkinson's, and Huntington's diseases.[8][9][10]

Application 1: Induction of Autophagy in Neuronal Cell Models

One of the primary applications of Rapamycin in neuroscience is the induction of autophagy, the process by which cells degrade and recycle damaged organelles and protein aggregates. This is particularly relevant for neurodegenerative diseases often characterized by the accumulation of toxic, misfolded proteins.[8][11] By inhibiting mTORC1, Rapamycin effectively initiates the autophagic process, providing a robust method for studying the clearance of these proteotoxic species in vitro.

Quantitative Data: Rapamycin Concentration for In Vitro Studies

The effective concentration of Rapamycin can vary depending on the cell type and experimental goals. The following table summarizes typical concentrations used to induce autophagy in neuronal cell lines.

| Cell Line | Working Concentration | Incubation Time | Key Outcome | Reference |

| Neuronal PC12 Cells | 1 µM | 1-8 hours | Blocks toxin-induced cell death | [12] |

| Primary Cortical Neurons | 20 nM | 90 min - 24 hours | Increased cell survival after OGD¹ | [13] |

| Primary Mesencephalic Cells | 100 nM - 1000 nM | 48 hours | Protection from rotenone toxicity | [14] |

| H4 & COS7 Cells | 200 nM | Not Specified | Autophagy Induction | [15] |

| SAMP8 Mouse Neurons | 0.5 - 1.0 µM | 72 hours | Autophagy Induction | [16] |

| ¹ Oxygen-Glucose Deprivation, an in vitro model of stroke. |

Protocol 1: Induction and Assessment of Autophagy in Neuronal Cultures

This protocol describes the treatment of a neuronal cell line (e.g., SH-SY5Y or Neuro-2a) with Rapamycin to induce autophagy, followed by assessment using Western Blot for the autophagy marker LC3.

A. Materials

-

Rapamycin powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Neuronal cell line (e.g., Neuro-2a)

-

Complete culture medium

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

PVDF membrane (0.2 µm)

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: Rabbit anti-LC3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL detection reagent

B. Preparation of Rapamycin Stock Solution (10 mM)

-

Weigh 9.14 mg of Rapamycin powder.

-

Dissolve in 1 mL of sterile DMSO to make a 10 mM stock solution.[15]

-

Vortex until fully dissolved.

-

Aliquot into single-use tubes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[15]

C. Cell Treatment

-

Plate Neuro-2a cells and grow to 70-80% confluency.

-

Thaw a Rapamycin stock solution aliquot. Dilute it in pre-warmed complete culture medium to the desired final concentration (e.g., 200 nM).[15]

-

Remove the existing medium from the cells and replace it with the Rapamycin-containing medium. Include a vehicle-only (DMSO) control.

-

Incubate for the desired time (e.g., 16-24 hours).

D. Western Blot for LC3 Conversion

-

After incubation, place culture dishes on ice and rinse cells twice with ice-cold PBS.

-

Lyse the cells directly in sample buffer or RIPA buffer. Collect fresh lysates promptly as LC3 proteins are sensitive to degradation.

-

Sonicate the lysates and heat at 95°C for 5 minutes.

-

Determine protein concentration using a BCA assay.

-

Load equal amounts of protein (e.g., 40 µg) per lane on a high-percentage or gradient SDS-PAGE gel. The lipidated form, LC3-II, migrates faster (appearing at 14-16 kDa) than the cytosolic LC3-I form (16-18 kDa).[17]

-

Transfer proteins to a 0.2 µm PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary anti-LC3 antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash three times with TBST.

-

Apply ECL reagent and image the blot.

-

Analysis: An increase in the LC3-II/LC3-I ratio is indicative of increased autophagosome formation. To measure autophagic flux, a parallel experiment including a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) is recommended to assess LC3-II accumulation.[18]

Experimental Workflow: In Vitro Autophagy Induction

Application 2: Amelioration of Neurodegeneration in Animal Models

Rapamycin is extensively used in preclinical animal models of neurodegenerative diseases to investigate its therapeutic potential. Studies in mouse models of Alzheimer's, Parkinson's, and Huntington's disease have shown that Rapamycin can reduce the burden of toxic protein aggregates, improve cognitive and motor performance, and protect against neuronal loss.[10][12][19][20]

Quantitative Data: Rapamycin Dosage in Mouse Models of Neurodegeneration

| Disease Model | Mouse Strain | Administration | Dosage | Key Outcome | Reference(s) |

| Parkinson's | C57BL/6 (MPTP model) | Intraperitoneal (IP) | Not specified | Blocked loss of TH+ neurons by ~60% | [12] |

| Parkinson's | PARK2 mutant mice | Not specified | Not specified | Prevented PD symptoms in middle-aged mice | [21] |

| Alzheimer's | hAPP Transgenic | Oral (in diet) | 2.24 mg/kg/day | Restored cerebral blood flow, improved memory | [20][22] |

| Alzheimer's | Various models | Not specified | Not specified | Reduced Aβ and tau pathology, improved cognition | [10][23][24] |

| Huntington's | Drosophila model | Not specified | Not specified | Reduced mutant huntingtin aggregation | [19] |

| General Aging | C57BL/6 | IP (intermittent) | 4 mg/kg every other day | Increased longevity | [25] |

Protocol 2: Intraperitoneal (IP) Administration of Rapamycin in Mice

This protocol provides a general method for the preparation and IP injection of Rapamycin for in vivo studies in mice.

A. Materials

-

Rapamycin powder

-

Polyethylene glycol 400 (PEG400)

-

Tween 80 (Polysorbate 80)

-

Sterile water for injection or saline

-

Sterile 1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Sterile syringes and needles (e.g., 27-gauge)

-

0.22 µm syringe filter

B. Preparation of Rapamycin Formulation (e.g., for a 3 mg/kg dose)

-

Vehicle Preparation: Prepare a vehicle solution consisting of 10% PEG400 and 10% Tween 80 in sterile water.[1]

-

Rapamycin Solution: To achieve a final injection volume of ~10 µL/g of body weight, prepare a Rapamycin solution of 0.3 mg/mL.

-

For 1 mL of final solution, weigh 0.3 mg of Rapamycin.

-

First, dissolve the Rapamycin powder in a small volume of ethanol (e.g., 40 µL for a 10 mg/kg dose preparation).[26]

-

Add the Rapamycin/ethanol solution to the prepared vehicle.

-

Vortex thoroughly until the solution is clear and homogenous.

-

Sterile-filter the final solution using a 0.22 µm syringe filter before injection.[1]

-

Vehicle Control: Prepare a control solution following the same steps but without adding Rapamycin.

C. Administration

-

Weigh each mouse to determine the precise injection volume. For a 25g mouse receiving a 3 mg/kg dose, the injection volume of a 0.3 mg/mL solution would be 250 µL.

-

Gently restrain the mouse, exposing the abdomen.

-

Perform the intraperitoneal injection into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Administer the drug according to the desired dosing frequency (e.g., daily, every other day).[1][25]

-

Monitor animals regularly for changes in body weight and general health, as high doses of Rapamycin can have metabolic side effects.[1]

Core Mechanism: Inhibition of the mTOR Signaling Pathway

The neuroprotective effects of Rapamycin are primarily attributed to its inhibition of the mTORC1 signaling pathway.[3][6] In a healthy state, growth factors activate the PI3K-Akt pathway, which in turn activates mTORC1.[5] Active mTORC1 promotes cell growth and proliferation by phosphorylating key downstream targets like S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1), which boosts protein synthesis.[7] Simultaneously, mTORC1 suppresses autophagy by phosphorylating and inhibiting the ULK1 complex, a critical initiator of the autophagic process.[6]

By binding to FKBP12, Rapamycin forms a complex that directly inhibits mTORC1.[5][7] This inhibition has two major consequences in the context of neuroscience:

-

Reduction of Protein Synthesis: De-repression of 4E-BP1 and inactivation of S6K1 leads to a general decrease in protein translation. This can be beneficial in diseases where the overproduction of a toxic protein contributes to pathology.

-

Induction of Autophagy: The inhibition of mTORC1 relieves its suppression of the ULK1 complex, thereby initiating autophagy. This promotes the clearance of misfolded protein aggregates and damaged mitochondria, reducing cellular stress and preventing neuronal death.[8][27]

It's also noted that Rapamycin's mechanism may involve actions independent of mTORC1, such as direct inhibition of FKBP12, which could contribute to its neuroprotective effects in models of Parkinson's disease.[28]

mTOR Signaling Pathway and Rapamycin Inhibition

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. mTOR - Wikipedia [en.wikipedia.org]

- 4. Frontiers | Mammalian Target of Rapamycin: Its Role in Early Neural Development and in Adult and Aged Brain Function [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Small molecule enhancers of rapamycin-induced TOR inhibition promote autophagy, reduce toxicity in Huntington's disease models and enhance killing of mycobacteria by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapamycin protects against neuron death in in vitro and in vivo models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect and Mechanism of Rapamycin on Cognitive Deficits in Animal Models of Alzheimer's Disease: A Systematic Review and Meta-analysis of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Rapamycin Protects against Neuron Death in In Vitro andIn Vivo Models of Parkinson's Disease | Journal of Neuroscience [jneurosci.org]

- 13. Rapamycin Treatment Improves Neuron Viability in an In Vitro Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rapamycin protects dopaminergic neurons against rotenone-induced cell death in primary mesencephalic cell culture [termedia.pl]

- 15. benchchem.com [benchchem.com]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. Measuring Autophagy in Stressed Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Rapamycin reduces neuronal mutant huntingtin aggregation and ameliorates locomotor performance in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chronic rapamycin restores brain vascular integrity and function through NO synthase activation and improves memory in symptomatic mice modeling Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. buckinstitute.org [buckinstitute.org]

- 22. tandfonline.com [tandfonline.com]

- 23. alzdiscovery.org [alzdiscovery.org]

- 24. Evaluating the effect of rapamycin treatment in Alzheimer’s disease and aging using in vivo imaging: the ERAP phase IIa clinical study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Intermittent dosing of rapamycin maintains antiepileptogenic effects in a mouse model of tuberous sclerosis complex - PMC [pmc.ncbi.nlm.nih.gov]

- 27. rapamycintherapy.com [rapamycintherapy.com]

- 28. Rapamycin exerts neuroprotective effects by inhibiting FKBP12 instead of mTORC1 in the mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Rapamycin Dosage for in vivo Studies

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound first discovered as an antifungal agent produced by the bacterium Streptomyces hygroscopicus.[1] It is now widely recognized for its potent immunosuppressive and anti-proliferative properties.[2][3] In preclinical research, Rapamycin is extensively used in various animal models to investigate its therapeutic potential in aging, cancer, metabolic disorders, and neurological diseases.[2][4]

The primary mechanism of action for Rapamycin involves the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] Rapamycin first binds to its intracellular receptor, FK506-binding protein-12 (FKBP12).[3] This FKBP12-Rapamycin complex then binds to and allosterically inhibits mTOR, specifically as part of the mTOR Complex 1 (mTORC1).[2][3] This inhibition disrupts downstream signaling pathways, including the phosphorylation of S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell growth.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Rapamycin in in vivo studies. It includes a summary of dosages used in various animal models, detailed experimental protocols for administration, and diagrams of the mTOR signaling pathway and a typical experimental workflow.

Data Presentation: Rapamycin Dosage and Pharmacokinetics

The following tables summarize quantitative data on Rapamycin dosage, administration routes, and observed effects across different animal models. It is important to note that the optimal dose can vary significantly based on the animal model, disease context, administration route, and desired therapeutic outcome.

Table 1: Rapamycin Dosage in Mouse Models

| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes | References |

| Intraperitoneal (IP) | 1.5 - 8 mg/kg | Daily or every other day | 10% PEG400, 10% Tween 80 in ddH₂O | Lifespan extension and attenuation of mitochondrial disease symptoms have been reported. Higher doses may lead to reduced weight gain.[2][6][7] | [2][6][7] |

| Oral (in diet) | 14 - 378 ppm | Continuous | Microencapsulated in food | A dose-dependent increase in lifespan has been observed. The 14 ppm dose is common for lifespan studies, while higher doses (e.g., 378 ppm) were required to achieve effects comparable to high-dose IP injections.[2][7] | [2][7] |

| Oral (gavage) | 2 - 8 mg/kg | Daily | Not specified | Serum levels were dose-dependent, with 8 mg/kg PO approaching serum levels achieved with 2 mg/kg IP administration.[8] | [8] |

| Intravenous (IV) | 10 - 100 mg/kg (prodrug) | Rapid i.v. injection | Water-soluble prodrug | Exhibited dose-dependent pharmacokinetics with a half-life of 2.1 - 4.8 hours. Effectively served as a slow-release delivery system for Rapamycin.[2][9] | [2][9] |

Table 2: Rapamycin Dosage in Rat Models

| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes | References |

| Intraperitoneal (IP) | 1.5 mg/kg | Daily for 14 days | Not specified | Caused a significant reduction in weight gain. When combined with cyclosporine, it led to a reduction in body weight.[10] | [10] |

| Oral (gavage) | 0.4 - 1.6 mg/kg | Daily for 14 days | Not specified | Resulted in a linear increase in whole blood and tissue concentrations with dose.[2] | [2] |

| Oral (gavage) | 0.5 mg/kg | Single dose | Suspension | Readily excreted into the milk of lactating rats.[2] | [2] |

| Intranasal | 0.04 mg/kg | Single dose | Not specified | Showed significantly more efficacious brain delivery compared to oral administration.[11] | [11] |

Table 3: Rapamycin Dosage in Dog Models

| Administration Route | Dosage Range | Dosing Frequency | Vehicle/Formulation | Observed Effects & Notes | References |

| Oral | 0.1 mg/kg | Daily for 5 days | Tablets | Achieved therapeutic blood concentrations (Cmax: 5.49 ng/mL) sufficient for cytostatic, anti-angiogenic activity. A steady-state concentration was not reached after 5 days.[12] | [12] |

| Oral | ~0.025 mg/kg | Three times a week for 10 weeks | Tablets (0.5mg or 1.0mg) | Used in a study on healthy middle-aged companion dogs. Blood concentrations peaked around two hours post-administration.[13] | [13] |

| Intramuscular (IM) | up to 0.08 mg/kg | Daily for 7 days | Parenteral formulation | Resulted in dose-dependent exposure and modulation of the mTOR pathway in tumor and peripheral blood mononuclear cells (PBMCs).[14] | [14] |

Mandatory Visualization

Caption: The mTORC1 signaling pathway and the inhibitory action of Rapamycin.

Caption: A generalized workflow for an in vivo study involving Rapamycin.

Experimental Protocols

The following are detailed methodologies for common Rapamycin administration routes. All procedures should be performed under sterile conditions and in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Intraperitoneal (IP) Injection in Mice

This protocol is based on commonly used formulations for delivering Rapamycin in mice.[2]

1. Materials:

-

Rapamycin powder

-

Polyethylene glycol 400 (PEG400)

-

Tween 80 (Polysorbate 80)

-

Sterile deionized water (ddH₂O) or saline

-

Sterile microcentrifuge tubes

-

Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)

-

0.22 µm syringe filter

2. Preparation of Rapamycin Solution (Example for 1 mg/mL stock):

-

Step 1: Weigh the required amount of Rapamycin powder in a sterile microcentrifuge tube.

-

Step 2: Prepare the vehicle solution. A common vehicle consists of 10% PEG400 and 10% Tween 80 in sterile ddH₂O or saline.[2]

-

Step 3: First, dissolve the Rapamycin powder in PEG400. Vortex or sonicate briefly to ensure it is fully dissolved.

-

Step 4: Add the Tween 80 and mix thoroughly.

-

Step 5: Bring the solution to the final volume with sterile ddH₂O or saline.

-

Step 6: Sterile-filter the final working solution using a 0.22 µm syringe filter.

-

Vehicle Control: Prepare a vehicle control solution following the same procedure but without adding Rapamycin.[2]

3. Administration:

-

Calculate the required injection volume based on the animal's most recent body weight and the desired dosage (e.g., for a 25g mouse at a dose of 5 mg/kg, inject 125 µL of the 1 mg/mL solution).[2]

-

Gently restrain the mouse and administer the solution via intraperitoneal injection into the lower right or left quadrant of the abdomen to avoid injuring internal organs.[2]

Protocol 2: Oral Administration (Dietary Admixture)

This method is suitable for long-term studies to ensure continuous drug exposure.

1. Materials:

-

Rapamycin (microencapsulated formulation is recommended for stability)

-

Standard rodent chow

-

Food dye (optional, to confirm uniform mixing)

-

Appropriate mixing equipment

2. Preparation of Medicated Diet:

-

Step 1: Determine the target concentration of Rapamycin in the diet (e.g., 14 ppm, which is 14 mg of Rapamycin per kg of food).[2]

-

Step 2: The most reliable method is to have the diet commercially prepared by a specialized provider to ensure stability, homogeneity, and accurate dosing.

-

Step 3: If preparing in-house, a microencapsulated form of Rapamycin is crucial to protect it from degradation during food pelleting.[1] The Rapamycin should be thoroughly mixed with the powdered chow ingredients before pelleting.

-

Vehicle Control: Prepare a control diet using the same procedure but with the microencapsulation vehicle only.

3. Administration:

-

Provide the medicated or control diet ad libitum to the animals in their home cages.

-

Monitor food consumption regularly to estimate the actual dose of Rapamycin ingested per animal, as this can vary.

-

Store the medicated diet according to the manufacturer's instructions (typically in a cool, dark, and dry place) to maintain drug stability.

Important Considerations

-

Pharmacokinetics: Rapamycin has a relatively long half-life in both animals and humans.[15] The majority of the drug is sequestered in erythrocytes, meaning whole blood concentrations are significantly higher than plasma concentrations.[15] Oral bioavailability is generally low and can be variable.[16][17]

-

Vehicle Selection: Rapamycin is hydrophobic. Common vehicles for injection include a mixture of PEG400, Tween 80, and saline.[2] For oral administration, microencapsulation is often used to improve stability in feed.[2]

-

Toxicity and Side Effects: While effective, Rapamycin is a potent drug with potential side effects. In rodents, high doses can lead to reduced weight gain, testicular degeneration, and glucose intolerance.[6][10] In rats, toxicities at high doses have included myocardial degeneration and renal effects.[10][18] As a potent immunosuppressant, Rapamycin can increase the susceptibility of animals to infections, making aseptic techniques and careful monitoring crucial.[2] Researchers should carefully consider the dose and duration of treatment to balance efficacy with potential toxicity.[2]

References

- 1. youtube.com [youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Mammalian Target of Rapamycin (mTOR) Pathways in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapamycin‐mediated mouse lifespan extension: Late‐life dosage regimes with sex‐specific effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Dose-dependent effects of mTOR inhibition on weight and mitochondrial disease in mice [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Dose-dependent pharmacokinetics of rapamycin-28-N,N-dimethylglycinate in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Toxicity of rapamycin--a comparative and combination study with cyclosporine at immunotherapeutic dosage in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. avmajournals.avma.org [avmajournals.avma.org]

- 13. biorxiv.org [biorxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Rapamycin: distribution, pharmacokinetics and therapeutic range investigations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluating the effect of rapamycin treatment in Alzheimer’s disease and aging using in vivo imaging: the ERAP phase IIa clinical study protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. accessdata.fda.gov [accessdata.fda.gov]

Application Notes: Preparing Rapamycin (Sirolimus) Stock Solution and Use in mTOR Signaling Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin, also known as Sirolimus, is a macrolide compound first isolated from the bacterium Streptomyces hygroscopicus.[1] It is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer and diabetes, making it a critical target for therapeutic development.[3][4]

Rapamycin exerts its inhibitory effect by first forming a complex with the intracellular protein FKBP12 (FK506-Binding Protein 12).[5][6] This Rapamycin-FKBP12 complex then binds directly to the mTOR Complex 1 (mTORC1), allosterically inhibiting its kinase activity.[5][7] The inhibition of mTORC1 prevents the phosphorylation of its downstream effectors, including p70 S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1), which are key regulators of protein synthesis and cell cycle progression.[8][9] Consequently, rapamycin treatment can lead to G1 cell cycle arrest and the induction of autophagy.[10][11]

Given its potent biological activities, the accurate preparation and application of rapamycin solutions are critical for obtaining reproducible and reliable experimental results. This document provides detailed protocols for the preparation of rapamycin stock solutions and its application in key in vitro assays to monitor mTOR pathway inhibition.

Data Presentation

Table 1: Physicochemical Properties and Storage of Rapamycin

| Parameter | Value | Source(s) |

| Alternate Names | Sirolimus, AY 22989, NSC 226080 | [7] |

| CAS Number | 53123-88-9 | [12] |

| Molecular Formula | C₅₁H₇₉NO₁₃ | [7] |

| Molecular Weight | 914.17 g/mol | [7][13] |

| Appearance | Crystalline solid | [7] |

| Solubility | ≥100 mg/mL in DMSO≥50 mg/mL in Ethanol | [13][14] |

| Storage (Powder) | -20°C, desiccated, protected from light | [10][13] |

| Storage (Stock Solution) | -20°C or -80°C in aliquots for up to 3 months | [10][13] |

Table 2: Recommended Working Concentrations for In Vitro Assays

| Application | Cell Line(s) | Working Concentration | Incubation Time | Source(s) |

| mTOR Inhibition | HEK293 | ~0.1 nM (IC₅₀) | Not Specified | [11][13] |

| mTOR Inhibition | U937, OCI-AML3 | 20 - 100 nM | 24 hours | [15] |

| Autophagy Induction | T98G, U87-MG | 100 nM | 72 hours | [11] |

| Cell Viability (MTT) | B16 Melanoma | 0.1 - 100 nM | 48 hours | [16] |

| Cell Viability (MTT) | HeLa | 100 - 400 nM | 48 hours | [17] |

| Cell Viability (MTT) | Human VM Endothelial | 1 - 1000 ng/mL | 48 - 72 hours | [18] |

Experimental Protocols

Protocol 1: Preparation of Rapamycin Stock and Working Solutions

This protocol details the steps for preparing a 10 mM stock solution of rapamycin in DMSO and subsequent dilution to a working concentration for cell culture experiments.

Materials:

-

Rapamycin powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes (1.5 mL)

-

Sterile serological pipettes and pipette tips

-

Vortex mixer

-

Pre-warmed complete cell culture medium

Procedure:

A. Stock Solution Preparation (10 mM)

-

Calculation: To prepare a 10 mM stock solution, use the molecular weight of rapamycin (914.17 g/mol ). For 1 mL of a 10 mM stock, 9.14 mg of rapamycin is required.

-

Calculation: 0.01 mol/L * 914.17 g/mol * 0.001 L = 0.00914 g = 9.14 mg

-

-

Weighing: In a sterile microcentrifuge tube, carefully weigh the calculated amount of rapamycin powder.

-

Dissolution: Add the corresponding volume of sterile DMSO to the tube (e.g., 1 mL for 9.14 mg of rapamycin).

-

Mixing: Vortex the solution thoroughly until the rapamycin powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[13]

-